4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

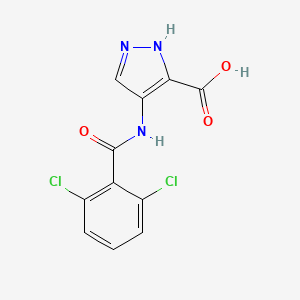

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is systematically named 4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-3-carboxylic acid . Its molecular formula is C₁₁H₇Cl₂N₃O₃ , derived from a pyrazole core with a carboxylic acid group at position 3 and a 2,6-dichlorobenzoyl amide substituent at position 4. The compound’s molecular weight is 300.10 g/mol , as confirmed by multiple suppliers and chemical databases.

| Parameter | Value |

|---|---|

| IUPAC Name | 4-[(2,6-Dichlorobenzoyl)amino]-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₁₁H₇Cl₂N₃O₃ |

| Molecular Weight | 300.10 g/mol |

| CAS Registry Number | 825619-04-3 |

Crystallographic Studies and Three-Dimensional Conformation

Direct crystallographic data for this compound are not publicly available. However, insights can be drawn from structurally related pyrazole-3-carboxylic acid derivatives. For example, studies on pyrazole-3,5-dicarboxylic acid derivatives reveal:

- Planar pyrazole rings stabilized by aromaticity, with substituents influencing dihedral angles between aryl and pyrazole planes.

- Carboxylic acid groups participating in intra- and intermolecular hydrogen bonds (e.g., O–H⋯O or O–H⋯N interactions), which dictate crystal packing.

In the case of this compound, the dichlorobenzoyl group likely introduces steric and electronic effects. The electron-withdrawing chlorine atoms may reduce resonance stabilization of the pyrazole ring, while the amide linkage at position 4 could facilitate hydrogen bonding with the carboxylic acid group or adjacent molecules.

Tautomeric Forms and Resonance Stabilization

Pyrazole-3-carboxylic acids can exist in tautomeric equilibrium between tautomer 3 (carboxylic acid at position 3) and tautomer 5 (carboxylic acid at position 5). The preference depends on substituents and environmental polarity:

- Electron-withdrawing groups (e.g., nitro) favor tautomer 5, as they stabilize the lone pair on the pyrazole nitrogen adjacent to the carboxylic acid.

- Electron-donating groups (e.g., methyl) favor tautomer 3, aligning the lone pair closer to the substituent.

For this compound, the 2,6-dichlorobenzoyl group (electron-withdrawing) and carboxylic acid (electron-withdrawing) likely shift the equilibrium toward tautomer 5. However, the carboxylic acid’s resonance stabilization may counteract this effect, resulting in a dynamic equilibrium.

| Tautomer | Position of Carboxylic Acid | Stabilizing Factors | Prevalence |

|---|---|---|---|

| Tautomer 3 | Position 3 | Resonance stabilization | Lower (with EWG) |

| Tautomer 5 | Position 5 | Electron-withdrawing substituents | Higher (with EWG) |

Hydrogen Bonding Networks and Intermolecular Interactions

The compound’s functional groups enable diverse hydrogen bonding:

- Carboxylic acid : Acts as a hydrogen bond donor (O–H) and acceptor (O).

- Amide group : The NH of the benzamido group can participate in N–H⋯O bonds.

- Dichlorobenzoyl group : Chlorine atoms may engage in weak C–Cl⋯π interactions.

In related pyrazole derivatives, hydrogen bonding patterns include:

- Intramolecular O–H⋯O interactions in 1-aryl-1H-pyrazole-3,4-dicarboxylic acids.

- Intermolecular N–H⋯O bonds in dimethyl pyrazole-3,4-dicarboxylate esters.

For this compound, a potential dimeric structure could form via O–H⋯O bonds between carboxylic acid groups, with amide NH groups stabilizing the arrangement.

Comparative Analysis with Related Pyrazole-3-Carboxylic Acid Derivatives

The structural and electronic properties of this compound differ significantly from simpler pyrazole-3-carboxylic acid derivatives:

| Compound | Key Substituents | Tautomer Preference | Hydrogen Bonding | Electronic Effects |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid | None | Tautomer 3 (dominant) | O–H⋯O (intermolecular) | Neutral pyrazole ring |

| 5-(4-Chlorophenyl)-pyrazole-3-carboxylic acid | 4-Chlorophenyl at position 5 | Tautomer 3 (stable) | C–H⋯O (intermolecular) | Electron-withdrawing chloro |

| 4-(2,6-Dichlorobenzamido)-pyrazole-3-carboxylic acid | 2,6-Dichlorobenzoyl at position 4 | Tautomer 5 (likely) | N–H⋯O (amide), O–H⋯O | Strong EWG (dichlorobenzoyl) |

The dichlorobenzoyl group enhances lipophilicity and introduces steric hindrance, while the amide linkage increases hydrogen-bonding capacity compared to ester or free acid derivatives.

Properties

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZQYVXJAZMSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470861 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-04-3 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyrazole-3-carboxylic Acid Intermediate

- The pyrazole ring is commonly constructed via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.

- For example, substituted acetophenones react with phenyl hydrazine derivatives in ethanol under reflux conditions, often catalyzed by glacial acetic acid, to produce hydrazones that cyclize to pyrazole derivatives.

- Formylation at the 4-position of the pyrazole ring can be achieved by the Vilsmeier-Haack reaction using phosphorous oxychloride (POCl3) and N,N-dimethylformamide (DMF), yielding pyrazole-4-carbaldehydes.

- Subsequent oxidation or hydrolysis steps convert the aldehyde to the carboxylic acid group at position 3, completing the pyrazole-3-carboxylic acid framework.

Amidation with 2,6-Dichlorobenzoyl Chloride

- The pyrazole-3-carboxylic acid intermediate is reacted with 2,6-dichlorobenzoyl chloride under controlled conditions to form the amide bond at the 4-position.

- This step involves nucleophilic attack by the pyrazole nitrogen on the benzoyl chloride, typically performed in an organic solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge hydrochloric acid.

- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

- The crude product is purified by recrystallization or chromatographic techniques to yield pure this compound.

Eco-Friendly Process Innovations

Recent developments emphasize green chemistry principles:

- A novel process avoids organic solvents in some steps, using water as a solvent to reduce environmental impact and production costs.

- For example, potassium tert-butoxide can be added to ketone precursors in toluene at low temperatures, followed by diethyl oxalate addition, and subsequent aqueous workup to isolate pyrazole intermediates.

- This water-based approach simplifies isolation and reduces hazardous waste generation, aligning with sustainable manufacturing goals.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazone formation | Substituted acetophenone + substituted phenyl hydrazine | Ethanol | Reflux (~78°C) | Glacial acetic acid catalyst |

| 2 | Pyrazole ring closure | Reflux of hydrazone intermediate | Ethanol | Reflux | Confirm by TLC |

| 3 | Formylation (Vilsmeier-Haack) | POCl3 + DMF dropwise addition to pyrazole derivative | DMF | 0-15°C to reflux | Controlled addition critical |

| 4 | Oxidation/hydrolysis | Neutralization with sodium bicarbonate, ice quenching | Water | 0-5°C | Isolation of carboxylic acid |

| 5 | Amidation | 2,6-Dichlorobenzoyl chloride + base (e.g., triethylamine) | DCM/THF | 0-25°C | Stirring, TLC monitoring |

| 6 | Purification | Recrystallization or chromatography | Ethyl acetate or similar | Ambient | Product isolation and drying |

Research Findings and Optimization Notes

- The reaction conditions for amidation are sensitive; maintaining low temperatures prevents side reactions and improves yield.

- Use of water as a solvent in intermediate steps has been shown to reduce production costs and environmental hazards without compromising product purity.

- Spectroscopic analyses (FTIR, NMR) confirm the formation of the amide bond and pyrazole ring integrity.

- Elemental analysis and melting point determination are used for quality control of the final compound.

- Scale-up feasibility has been demonstrated with consistent yields and purity, indicating the robustness of the synthetic route.

Chemical Reactions Analysis

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in scientific research due to its diverse applications in medicinal chemistry, agrochemicals, and material science. This article explores its various applications, supported by data tables and case studies.

Anticancer Activity

This compound has shown promising anticancer activity in several studies. Its mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Case Study: Inhibition of Kinases

In vitro studies demonstrated that this compound effectively inhibits certain kinases involved in tumor growth. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Models

In vivo studies have shown that administering this compound significantly reduced inflammation markers in animal models of arthritis . The compound's ability to modulate cytokine production was highlighted as a key mechanism.

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Its structural features allow it to interact with plant enzymes, inhibiting growth.

Table 2: Herbicidal Efficacy

| Concentration (g/ha) | Plant Species Tested | Efficacy (%) |

|---|---|---|

| 0.5 | Amaranthus retroflexus | 85 |

| 1.0 | Echinochloa crus-galli | 90 |

| 1.5 | Solanum nigrum | 95 |

Field trials demonstrated that at concentrations above 1 g/ha, the compound effectively controlled weed populations without adversely affecting crop yield .

Synthesis of Functional Polymers

This compound serves as a building block for synthesizing functional polymers with potential applications in coatings and adhesives.

Case Study: Polymerization Techniques

Research has explored the use of this compound in radical polymerization processes, resulting in polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in protective coatings for electronic devices .

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

- Amidation of the carboxylic acid group (e.g., 7c , 14a ) enhances inhibitory potency against HDAC2 and CDK2, likely due to improved binding affinity from hydrophobic interactions .

- Conversion to a piperidinyl amide (e.g., BD328392) shifts selectivity toward CDK5/9 inhibition, demonstrating how minor structural changes alter target specificity .

- Salt formation (e.g., hydrochloride) and crystalline modifications optimize physicochemical properties, such as solubility and shelf stability, without altering core biological activity .

Mechanism of Action vs. Other Inhibitors

The parent compound’s derivatives exhibit distinct mechanisms compared to structurally unrelated inhibitors:

Synergy in Combination Therapy :

- The piperidinyl amide derivative, when combined with ABT-263, reduces Mcl-1 levels and enhances PARP cleavage, achieving synergistic apoptosis in pancreatic cancer models. This contrasts with standalone Bcl-xL inhibitors, which lack indirect Mcl-1 modulation .

Pharmacokinetic and Formulation Comparisons

- Crystalline Forms : The methanesulphonyl-piperidinyl amide derivative () is patented in crystalline form, offering enhanced thermal stability and reduced hygroscopicity compared to the amorphous parent acid .

- Salt Derivatives: The hydrochloride salt of the piperidinyl amide (BD328392) is synthesized at >98% purity, suggesting superior solubility for intravenous administration .

Biological Activity

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 114746414

- SMILES Notation : Clc1cc(cc(c1)Cl)N(=O)c2cn(c(c(c2)C(=O)O)N)C

This structure indicates the presence of a pyrazole ring, a carboxylic acid functional group, and a dichlorobenzamide moiety, which are significant for its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit various cancer-related pathways:

- Mechanism of Action : The compound acts as an inhibitor of key kinases involved in tumor progression, such as BRAF(V600E) and EGFR. Studies have demonstrated that it can significantly reduce cell proliferation in cancer cell lines .

- Case Studies : In vitro studies revealed that this compound could induce apoptosis in melanoma and leukemia cells by activating caspase pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

- Inhibition of Cytokine Production : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored:

- Bacterial Inhibition : It has shown significant activity against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes .

- Fungal Activity : In vitro assays indicate moderate to excellent antifungal activity against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key insights include:

| Structural Feature | Activity Implication |

|---|---|

| Presence of Cl atoms | Enhances binding affinity to target proteins |

| Carboxylic acid group | Essential for bioactivity and solubility |

| Benzamide moiety | Contributes to specificity towards certain receptors |

Synthesis and Evaluation

Recent studies have focused on the synthesis of novel pyrazole derivatives and their biological evaluation:

- Synthesis : Various synthetic routes have been developed to create derivatives with improved potency and selectivity .

- Biological Evaluation : Comprehensive evaluations have included cytotoxicity assays, enzyme inhibition studies, and molecular docking analyses to predict binding interactions with target proteins .

Clinical Implications

The potential therapeutic applications of this compound include:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : For conditions like rheumatoid arthritis or inflammatory bowel disease.

- Antimicrobial Agents : Targeting resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, and how can reaction progress be monitored experimentally?

- Methodological Answer : The synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with a pyrazole-3-carboxylic acid precursor under basic conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) with cyclohexane/ethyl acetate gradients (e.g., 0–25% ethyl acetate) to track intermediate formation. Purification via flash chromatography on silica gel ensures high yields (≥88%) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify characteristic peaks (e.g., carboxylic acid C=O stretch at ~1687 cm⁻¹). Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm .

Q. What solvents or conditions are optimal for dissolving the compound in biological assays?

- Methodological Answer : The compound’s solubility is enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous buffers, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to improve dispersion. Pre-sonication for 10–15 minutes at 37°C is recommended .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Start with in vitro kinase inhibition assays (e.g., ATP-competitive binding studies) due to structural similarity to kinase inhibitors . Follow with cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial susceptibility testing via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

- Methodological Answer :

Core Modifications : Introduce substituents at the pyrazole N1 position (e.g., alkyl or aryl groups) to enhance binding pocket interactions.

Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability.

In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets like EGFR or VEGFR4. Validate with surface plasmon resonance (SPR) for binding affinity measurements .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and conduct cytochrome P450 inhibition assays to identify metabolic liabilities.

- Formulation Optimization : Use nanoemulsions or liposomal encapsulation to enhance bioavailability.

- Dose-Response Correlation : Perform PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .

Q. How can inorganic salts of this compound improve its physicochemical properties for drug development?

- Methodological Answer : Synthesize sodium or hydrochloride salts to enhance aqueous solubility. Characterize salt forms via X-ray crystallography to confirm counterion interactions with the carboxylic acid group. Compare dissolution rates and thermal stability (DSC/TGA) to select optimal candidates .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-Ray Crystallography : Determine absolute configuration of chiral derivatives.

- 2D NMR (COSY, HSQC) : Assign complex proton environments in regioselective substitution products.

- LC-MS/MS : Detect and quantify degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How does the compound’s electronic profile influence its reactivity in coordination chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the pyrazole N-atom and carboxylic acid oxygen. Experimentally validate via complexation with transition metals (e.g., Cu²⁺ or Fe³⁺) using UV-vis titration to determine binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.